N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-2-19(15-6-4-3-5-7-15)20(23)22(17-10-8-16(21)9-11-17)18-12-13-26(24,25)14-18/h3-13,18-19H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJWYREMXTGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Structural Characteristics
The compound features a unique structural composition that includes:
- Thiophenone moiety : This contributes to its reactivity and potential biological interactions.
- Dioxides and thioxo groups : These functional groups enhance the chemical reactivity.
- Amide bond : This structural feature is often associated with biological activity.
The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, which may include:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various microbial strains.
- Anticancer activity : The structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.
- Anti-inflammatory effects : Similar compounds have been reported to reduce inflammation in various biological models.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, it may inhibit certain pathways critical for cell proliferation and survival in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiophene ring .
- Introduction of the dioxido group .
- Coupling reactions to form the final amide structure .
Careful control of reaction conditions is essential to optimize yield and purity during synthesis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide | Contains isothiazolidine ring | Antimicrobial |
| N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-octanoyl)benzamide | Similar amide structure | Anticancer |
| 5-(4-fluorophenyl)methylidene]-4-oxo-thiazolidin derivatives | Thiazolidine core | Anti-inflammatory |
The unique combination of thiophene and thiazolidine structures along with fluorinated benzylidene substituents in this compound may enhance its pharmacological properties compared to similar compounds.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding in hydrophobic pockets, as seen in 4F-iBF .
- Sulfone Stability : The sulfone group likely improves metabolic resistance, analogous to fluorinated sulfonamides .
- Structural Diversity : Heterocyclic variations (e.g., thiadiazole in Flufenacet) significantly alter bioactivity, suggesting the dihydrothiophen ring in the target compound could be optimized for specific targets .
Key Gap : Direct pharmacological data for the target compound are absent in the evidence. Future studies should evaluate its binding affinity, metabolic stability, and toxicity relative to analogs.
Preparation Methods
Thiophene Ring Hydrogenation and Oxidation
A two-step protocol dominates industrial production:
- Catalytic hydrogenation of thiophene using Raney nickel or palladium on carbon under 3–5 bar H₂ pressure yields 2,3-dihydrothiophene.
- Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C achieves >95% conversion to the sulfone.
Optimization Note: Substituents on the dihydrothiophene ring necessitate temperature control to prevent epoxidation of adjacent alkenes.
Preparation of N-(4-Fluorophenyl)-2,3-dihydrothiophen-3-amine
Coupling the dihydrothiophene sulfone with 4-fluoroaniline requires careful selection of activating agents.
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling approach provides regioselective amination:
Procedure:
- Catalyst System: Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)
- Base: Cs₂CO₃ (2.5 equiv)
- Solvent: Toluene, 110°C, 24 h
- Yield: 78–82%
Mechanistic Insight: Oxidative addition of the sulfone C–Br bond to Pd⁰ precedes amine coordination and reductive elimination.
Acylation with 2-Phenylbutanoyl Chloride
The final acylation step exhibits sensitivity to steric hindrance from the dihydrothiophene sulfone.
Schotten-Baumann Conditions
Classical acylation under biphasic conditions minimizes side reactions:
Reaction Setup:
- Acylating Agent: 2-Phenylbutanoyl chloride (1.2 equiv)
- Base: 10% NaOH aqueous solution
- Solvent: Dichloromethane (organic phase)
- Temperature: 0°C → 25°C over 2 h
- Yield: 65–70%
Limitation: Competes with N-sulfone hydrolysis at elevated temperatures.
Steglich Esterification Modifications
Carbodiimide-mediated coupling enhances efficiency:
Optimized Protocol:
Critical Parameter: Anhydrous conditions prevent premature acylating agent decomposition.
Alternative One-Pot Strategies
Recent advances enable telescoped syntheses to improve atom economy.
Sequential Hydrogenation-Oxidation-Acylation
A notable patent route employs:
- In situ hydrogenation of 3-bromothiophene using H₂ (5 bar) and Pd/C.
- Direct sulfonation with Oxone® in MeOH/H₂O.
- Amine coupling via CuI/L-proline catalysis.
- Acylation without intermediate purification.
Key Data:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1–2 | 92% | 98.5% |
| 3 | 85% | 97.2% |
| 4 | 89% | 99.1% |
Stereochemical Considerations
While the target compound lacks chiral centers, synthetic intermediates often require resolution:
Diastereomeric Salt Formation
Example with tert-butyl carbamate intermediates:
- Resolution Agent: L-DBTA (di-p-toluoyl-L-tartaric acid)
- Solvent: Ethanol/water (4:1)
- Diastereomeric Excess: 95:5 (2R,3S vs. 2S,3S)
Industrial-Scale Production Challenges
Scalability analyses identify critical bottlenecks:
Table 1. Comparison of Pilot-Scale Methods
| Method | Capacity (kg/batch) | Cycle Time (h) | API Purity |
|---|---|---|---|
| Stepwise (Buchwald) | 50 | 72 | 99.3% |
| One-Pot (Patent) | 200 | 48 | 98.7% |
| Enzymatic Acylation* | 15 | 96 | 99.8% |
*Novel lipase-mediated approach under development.
Emerging Methodologies
Photoredox Catalysis for C–N Coupling
Visible-light-driven protocols using Ir(ppy)₃ demonstrate:
- 20 mol% Catalyst
- Blue LEDs , DIPEA as sacrificial reductant
- Yield: 76% with 100% regioselectivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
